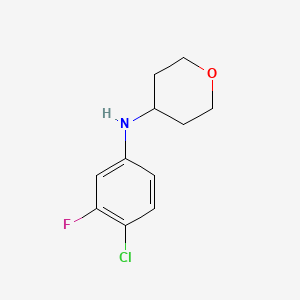

N-(4-chloro-3-fluorophenyl)oxan-4-amine

Description

N-(4-Chloro-3-fluorophenyl)oxan-4-amine is a heterocyclic amine derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position with an amine group linked to a 4-chloro-3-fluorophenyl moiety.

The 4-chloro-3-fluorophenyl group is notable in medicinal chemistry for its role in enzyme inhibition, as seen in co-crystallized inhibitors like compound 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide), which targets specific enzymatic active sites . This suggests that N-(4-chloro-3-fluorophenyl)oxan-4-amine may also exhibit bioactivity, though empirical data are required to confirm this hypothesis.

Properties

IUPAC Name |

N-(4-chloro-3-fluorophenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWCGZLMVAWBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-fluorophenyl)oxan-4-amine typically involves the reaction of 4-chloro-3-fluoroaniline with an appropriate oxan-4-one derivative under acidic or basic conditions. The reaction can be facilitated by using reagents such as acetic anhydride or other activating agents to form the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-fluorophenyl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amine.

Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cancer Treatment

N-(4-chloro-3-fluorophenyl)oxan-4-amine has been investigated for its ability to restore function to mutant p53 proteins, which are commonly associated with various cancers. The compound selectively binds to the p53 mutant, enhancing its ability to bind DNA and activate downstream tumor suppressor pathways. This mechanism is crucial for inducing apoptosis in cancer cells that harbor p53 mutations, potentially leading to improved treatment outcomes for patients with specific types of tumors .

In Vitro Studies

In vitro assays have demonstrated that treatment with N-(4-chloro-3-fluorophenyl)oxan-4-amine can increase the binding affinity of mutant p53 to DNA by up to 50% compared to untreated controls. This enhancement has been validated through various assays including fluorescence resonance energy transfer (FRET) and electrophoretic mobility shift assays (EMSA), confirming the compound's efficacy in restoring mutant p53 function .

Animal Models

Animal studies have further supported the therapeutic potential of this compound. In models of cancer with p53 mutations, administration of N-(4-chloro-3-fluorophenyl)oxan-4-amine resulted in significant tumor regression and improved survival rates. These findings suggest that this compound could be a promising candidate for clinical trials aimed at treating cancers characterized by p53 mutations .

Mechanism of Action

The mechanism by which N-(4-chloro-3-fluorophenyl)oxan-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-[(3-Fluorophenyl)methyl]oxan-4-amine (CID 63220684)

This compound shares the oxan-4-amine core but substitutes the 4-chloro-3-fluorophenyl group with a 3-fluorophenylmethyl moiety. The absence of chlorine and the methyl linker alters electronic and steric properties. For instance, the molecular formula (C₁₂H₁₆FNO vs.

Oxadiazine Derivatives (6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines)

These compounds replace the oxane ring with a 1,3,5-oxadiazine system, introducing additional nitrogen atoms and a trichloromethyl group. The oxadiazine ring’s planar structure may enhance π-π stacking interactions compared to the non-planar oxane, but the trichloromethyl group could increase metabolic instability. Synthesis involves dehydrosulfurization with I₂/Et₃N, a method distinct from the nucleophilic substitution likely used for the target compound .

Oxazol-5-amine Derivatives (4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine)

The oxazole ring in this compound introduces a sulfonyl group and a furyl substituent, creating a more polar and rigid structure. Such features may improve binding specificity in enzyme pockets but reduce bioavailability due to higher polarity.

Physical and Chemical Properties

Biological Activity

N-(4-chloro-3-fluorophenyl)oxan-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for N-(4-chloro-3-fluorophenyl)oxan-4-amine is C11H12ClFNO. The compound features an oxan ring, which is a five-membered cyclic ether, and an amine group that can participate in hydrogen bonding. These structural elements may significantly influence its interactions with biological targets.

The biological activity of N-(4-chloro-3-fluorophenyl)oxan-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxan ring and the amine group facilitate the formation of hydrogen bonds, which are crucial for binding to active sites on proteins. Research suggests that this compound may modulate neurotransmitter systems and influence signal transduction pathways, potentially impacting conditions related to cognitive dysfunction and other neurological disorders .

Antimicrobial Properties

Preliminary studies indicate that N-(4-chloro-3-fluorophenyl)oxan-4-amine exhibits significant antimicrobial activity against various microbial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, possibly by inducing apoptosis or interfering with cell cycle progression. Further investigations are required to elucidate the specific pathways involved .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of N-(4-chloro-3-fluorophenyl)oxan-4-amine against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that N-(4-chloro-3-fluorophenyl)oxan-4-amine significantly reduced cell viability. The compound was tested at various concentrations, showing an IC50 value of approximately 25 µM for breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.